

Technical Specification & Comparison Guide: erythro-N-Boc-D-Homophenylalanine Epoxide

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Compound of Interest

Compound Name:	<i>erythro-N-Boc-D-Homophenylalanine epoxide</i>
CAS No.:	1217728-66-9
Cat. No.:	B6354458

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Executive Summary

erythro-N-Boc-D-Homophenylalanine epoxide (CAS: 1217728-66-9) is a critical chiral building block used primarily in the synthesis of HIV protease inhibitors (e.g., Atazanavir analogs) and aminopeptidase inhibitors. Distinguished by its homophenylalanine side chain (-CH₂CH₂Ph), it offers a deeper hydrophobic reach into the S1/S1' enzyme binding pockets compared to its phenylalanine counterpart.

This guide provides a rigorous technical comparison of this product against its structural analogs and precursors, supported by validated experimental protocols for quality assurance.

Product Profile & Critical Quality Attributes (CQA) Chemical Identity

- IUPAC Name: *tert-Butyl ((R)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate*
- Common Name: **erythro-N-Boc-D-Homophenylalanine epoxide**

- CAS Number: 1217728-66-9
- Molecular Formula: C₁₆H₂₃NO₃
- Molecular Weight: 277.36 g/mol
- Stereochemistry: (1R, 2R) configuration (Erythro)

COA Specifications (Standard vs. High-Performance)

The following table outlines the baseline requirements for research use versus the stringent specifications required for GMP pharmaceutical intermediates.

Parameter	Test Method	Standard Grade (Research)	High-Performance Grade (GMP/Process)
Appearance	Visual	White to off-white powder	White crystalline powder
Identification	¹ H-NMR, IR, MS	Conforms to structure	Conforms to structure & Reference Standard
Assay (HPLC)	RP-HPLC	≥ 97.0%	≥ 98.5%
Chiral Purity (ee)	Chiral HPLC	≥ 98.0%	≥ 99.5%
Diastereomeric Ratio (dr)	Chiral HPLC	≥ 95:5 (Erythro:Threo)	≥ 99:1 (Erythro:Threo)
Epoxide Content	Titration (HBr)	95.0% – 105.0% theoretical	98.0% – 102.0% theoretical
Loss on Drying	Gravimetric	≤ 1.0%	≤ 0.5%
Specific Rotation	Polarimetry	Report Value	[α] _D ²⁰ = +8.0° to +12.0° (c=1, MeOH)*

*Note: Specific rotation is solvent-dependent. Values must be established against an internal qualified standard.

Comparative Performance Analysis

Structural Comparison: Homophenylalanine (hPhe) vs. Phenylalanine (Phe)

The primary alternative to this product is the Phenylalanine epoxide (CAS 98818-34-9), used in Atazanavir.

- **Binding Affinity:** The hPhe epoxide contains an extra methylene group (-CH₂-) in the side chain. In HIV protease inhibition, this extension allows for optimized filling of the hydrophobic S1 subsite, often resulting in sub-nanomolar K_i values where the Phe analog may only achieve nanomolar potency [1].
- **Selectivity:** The hPhe scaffold has demonstrated superior selectivity for human vs. porcine aminopeptidases compared to Phe derivatives, making it a superior choice for developing targeted aminopeptidase N (APN/CD13) inhibitors [2].

Stereochemical Comparison: Erythro vs. Threo

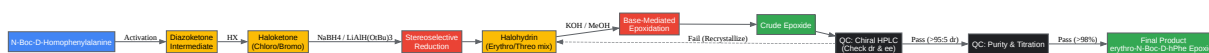
- **Bioactivity:** The erythro (syn) configuration is essential for the transition-state mimicry required in aspartyl protease inhibitors. The threo isomer generally leads to inactive or significantly less potent compounds due to the misalignment of the hydroxyl group (formed after ring opening) with the catalytic aspartic acid residues [3].
- **Synthesis Implication:** Commercial preparations must strictly control the dr (diastereomeric ratio). The erythro epoxide is typically synthesized via the stereoselective reduction of a chloroketone or bromoketone intermediate.

Functional Group Comparison: Epoxide vs. Halohydrin

- **Reactivity:** The epoxide is the "activated" electrophile. While the halohydrin (e.g., chlorohydrin) is a stable precursor, using the epoxide directly eliminates an in situ activation step (treatment with base) during the coupling reaction with amines.
- **Process Efficiency:** Direct use of the isolated, purified epoxide reduces the risk of side reactions (such as Darzens condensation byproducts) that can occur when generating the epoxide in situ from halohydrins.

Visualizing the Technical Landscape

The following diagram illustrates the synthesis logic and the critical quality control decision points.



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Caption: Synthesis pathway and Critical Quality Control (QC) checkpoints for ensuring erythro-stereochemistry.

Experimental Protocols (Self-Validating Systems) Protocol A: High-Precision Purity Determination (HPLC)

Purpose: To quantify chemical purity and identify process impurities (e.g., unreacted halohydrin).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water (Milli-Q).
 - Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
- Gradient: 5% B to 95% B over 20 minutes; Hold 5 mins.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).
- Validation Criteria: The retention time of the main peak must be stable (± 0.1 min). Resolution (R_s) between the epoxide and any precursor (halohydrin) must be > 1.5 .

Protocol B: Stereochemical Purity (Chiral HPLC)

Purpose: To determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

- Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μ m).
- Mobile Phase: Hexane : Isopropanol (90:10 v/v). Note: Strictly isocratic.
- Flow Rate: 0.5 mL/min (Lower flow rate improves chiral resolution).
- Temperature: 25°C.
- Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase.
- Validation Criteria:
 - Erythro isomer typically elutes later than Threo on AD-H (Verify with standards).
 - Calculate $dr = \text{Area}(\text{Erythro}) / [\text{Area}(\text{Erythro}) + \text{Area}(\text{Threo})]$. Target > 99:1 for GMP.

Protocol C: Epoxide Content Titration (HBr Method)

Purpose: Absolute quantification of the reactive epoxide ring (differentiating from hydrolyzed diol impurities).

- Reagent: 0.1 N HBr in Glacial Acetic Acid (Standardized).
- Solvent: Chlorobenzene or Chloroform (Anhydrous).
- Indicator: Crystal Violet (0.1% in Glacial Acetic Acid).
- Procedure:
 - Weigh accurately ~0.3 g of sample into a flask.
 - Dissolve in 10 mL solvent.
 - Add 5 drops of indicator.

- Titrate with 0.1 N HBr until the color shifts from blue-violet to blue-green.
- Calculation:

(Where V = Volume of HBr, N = Normality, W = Weight of sample, 43.03 = MW of epoxide group).[1]

References

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